Methyl 2,5-diamino-5-oxopentanoate
Description
Contextualization as an Amino Acid Derivative
Methyl 2,5-diamino-5-oxopentanoate is classified as a derivative of an amino acid. arctomsci.comechemi.com Specifically, it is the methyl ester of glutamine, an alpha-amino acid that is one of the 20 most common natural amino acids. The structure of this compound features a methyl group esterified to the carboxyl group of glutamine. This modification of the parent amino acid, glutamine, is key to its specific applications in research. The compound is available in different stereoisomeric forms, such as the (S)- and (R)-enantiomers, which are crucial for stereospecific chemical reactions and biological studies. sigmaaldrich.combldpharm.com
Significance in Advanced Chemical Synthesis
In the realm of advanced chemical synthesis, this compound serves as a valuable building block. Its bifunctional nature, possessing both amino and ester groups, allows it to participate in a variety of chemical reactions. For instance, it can be a precursor in the synthesis of more complex molecules, including peptides and other bioactive compounds. The synthesis of related compounds, such as methyl 2-hydroxymethyl-2,5-diaminopentanoate dihydrochloride, has been documented, highlighting the chemical versatility of this class of molecules. prepchem.com The process involves suspending the parent amino acid in methanol (B129727) and saturating the solution with dry hydrogen chloride, followed by heating under reflux. prepchem.com
Role in Biochemical Pathway Investigations (Non-Clinical)
Within the sphere of non-clinical biochemical research, derivatives of amino acids like this compound are instrumental. While specific studies on this exact compound's role in biochemical pathways are not extensively detailed in the provided search results, the broader class of amino acid derivatives is known to be crucial for such investigations. For example, (S)-2,6-diamino-5-oxohexanoic acid, a related derivative of (S)-2-aminoadipic acid, is an important intermediate in the synthesis of alpha-aminoadipic acid peptides. google.com These peptides are of interest due to their structural similarity to glutamic acid peptides and their potential biological activities. google.com The study of such derivatives helps in understanding metabolic processes and the function of enzymes without direct clinical application.
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C6H13ClN2O3 |
| Molecular Weight | 196.63 g/mol |
| CAS Number | 74817-54-2 ((R)-isomer) echemi.comsigmaaldrich.comachmem.com |
| Physical Form | Not specified, but likely a solid |
| Solubility | Soluble in appropriate solvents; may require heating to 37°C and ultrasonication to increase solubility. glpbio.com |
| Storage | Recommended at 2-8°C, sealed and away from moisture. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. achmem.comglpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-diamino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRMPRTNVKBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes and Reaction Conditions
Synthesis from Glutamic Acid via Esterification and Amination
A primary and well-established route to Methyl 2,5-diamino-5-oxopentanoate involves a two-step process starting from L-glutamic acid. The first step is the selective esterification of the γ-carboxylic acid group of glutamic acid to form L-glutamic acid-γ-methyl ester. This intermediate is then subjected to amination to yield the final product.
One common method for esterification involves reacting L-glutamic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. google.comgoogle.com For instance, L-glutamic acid can be dissolved in methanol with anhydrous hydrogen chloride at room temperature to produce the γ-methyl ester. google.com Another approach utilizes sulfuric acid as the catalyst in methanol, with the reaction proceeding at around 30°C for one hour. google.com Following the esterification, the reaction mixture is often worked up to isolate the γ-ester intermediate. google.com
The subsequent amination of the γ-methyl ester to form the amide is typically carried out using ammonia (B1221849). A significant challenge in this step is the prevention of side reactions, particularly the formation of pyroglutamic acid. google.com To circumvent this, the reaction can be performed in the presence of carbon disulfide. This reagent reacts with the amino group of the glutamic acid ester to form a dithiocarbamate, which serves as a protecting group and prevents cyclization. google.com The amination is then carried out by passing ammonia gas through the methanolic solution of the protected ester. This process can be slow, sometimes requiring several days for completion. google.com After the reaction, the protecting group is removed by acidification, typically with acetic acid, to yield L-glutamine. google.comgoogle.com While this method is effective, it can be time-consuming. google.com
Multi-step Processes for Stereospecific Synthesis
Maintaining the stereochemical integrity at the α-carbon is crucial in the synthesis of amino acid derivatives. The synthesis of enantiomerically pure this compound requires stereospecific methods. The route starting from L-glutamic acid inherently preserves the stereochemistry if racemization is avoided. google.com It has been noted that L-glutamic acid and its derivatives can be prone to racemization, making the mild conditions of the dithiocarbamate protection method advantageous for preserving optical purity. google.com
Enzymatic synthesis offers a highly stereospecific alternative. Glutamine synthetase, an enzyme that catalyzes the formation of glutamine from glutamate (B1630785) and ammonia, has been used for the stereospecific synthesis of α-methyl-L-glutamine. nih.govscilit.com This highlights the potential of enzymatic methods for producing chiral amino acid derivatives with high fidelity. While this specific example relates to a methylated analog, it demonstrates the principle of using enzymes to control stereochemistry in the synthesis of glutamine derivatives.
Another approach involves the use of chiral auxiliaries or protecting groups that direct the reaction stereoselectively. For example, N-benzyloxycarbonyl (Z) protected L-glutamine can be treated with tert-butyl nitrite in refluxing acetonitrile (B52724) to selectively hydrolyze the amide group, yielding optically pure Z-Glu-OMe (the α-methyl ester of N-benzyloxycarbonyl-L-glutamic acid). rsc.org Although this reaction describes the reverse process (deamidation), it illustrates the use of protecting groups to manipulate glutamine derivatives while maintaining stereochemistry.
The table below summarizes key aspects of different stereospecific approaches.
| Method | Starting Material | Key Reagents/Catalysts | Key Feature |
| Chemical Synthesis with Protection | L-Glutamic acid-γ-methyl ester | Carbon disulfide, Ammonia | Prevents racemization by forming a dithiocarbamate protecting group. google.com |
| Enzymatic Synthesis | Glutamate | Glutamine Synthetase, ATP, Ammonia | Highly stereospecific, yielding the L-isomer exclusively. nih.govscilit.com |
| Protected Amino Acid Chemistry | N-benzyloxycarbonyl-L-glutamine | tert-butyl nitrite | Allows for manipulation of the molecule while preserving the chiral center. rsc.org |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. In the synthesis from glutamic acid, several factors can be adjusted. For the initial esterification, the concentration of the acid catalyst and the reaction temperature and time are critical variables. One patented method reports achieving a yield of over 60% by using sulfuric acid as a catalyst at 25-30°C. google.com
In the amination step, the pressure and temperature can be manipulated to increase the reaction rate. Some methods employ elevated temperatures and pressures to shorten the reaction time from several days to around 10 hours, although this requires specialized equipment. google.com The choice of solvent can also influence the reaction. Lower alkanols like methanol are commonly used as they dissolve the starting materials well. google.com
Purification of the final product is another critical aspect. After the reaction, the product is often isolated by crystallization. The choice of solvent for recrystallization and the temperature can significantly affect the purity of the final product. google.com Washing the crystals with a suitable solvent, such as methanol, helps to remove impurities. google.com The use of trimethylchlorosilane in methanol has been presented as a convenient system for preparing amino acid methyl esters, offering mild conditions and good to excellent yields with a straightforward workup procedure that involves concentrating the reaction mixture to obtain the product as a hydrochloride salt. nih.gov
The following table outlines parameters that can be optimized:
| Parameter | Effect on Reaction | Example of Optimization |
| Catalyst Concentration | Affects the rate of esterification. | Increasing sulfuric acid catalyst from 0.019 mol to 0.026 mol increased yield from 50% to 60%. google.com |
| Temperature | Influences reaction rate and side reactions. | Esterification at 25-30°C provides a good balance between reaction speed and purity. google.com |
| Pressure | Can accelerate the amination step. | Elevated pressure can reduce amination time from days to hours. google.com |
| Solvent | Affects solubility and reaction medium. | Methanol is an effective solvent for both esterification and amination steps. google.com |
| Workup Procedure | Determines final purity and yield. | Use of Ba(OH)₂ to neutralize the H₂SO₄ catalyst followed by recrystallization improves purity. google.com |
Advanced Synthetic Approaches and Green Chemistry Principles
Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These principles are being applied to the synthesis of amino acid derivatives like this compound.
Retrosynthetic Analysis for Novel Pathways
Retrosynthetic analysis allows for the design of new synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, a retrosynthetic approach would identify key disconnections. The most obvious disconnections are at the ester and amide bonds.
Amide Disconnection: This leads back to L-glutamic acid γ-methyl ester and ammonia, which is the basis for the established synthetic routes.
Ester Disconnection: This suggests a route starting from L-glutamine and a methylating agent.
A novel pathway could involve starting from pyroglutamic acid, a cyclic derivative of glutamic acid. beilstein-journals.org This approach would require ring-opening of the pyroglutamate ring, followed by esterification and amination. For example, protected pyroglutamic acid derivatives can be stereospecifically hydroxylated and then undergo ring cleavage to yield linear glutamic acid precursors. beilstein-journals.org While more complex, such routes can offer better control over stereochemistry and the introduction of other functional groups.
Another retrosynthetic strategy could involve the use of N-protected glutamic anhydride. Reaction of the anhydride with methanol would selectively form the γ-methyl ester, which could then be converted to the amide. This approach has been used in the synthesis of related dipeptides. google.com
Single-Step Reactions and Catalytic Methods
The development of single-step reactions and efficient catalytic methods is a key goal of green chemistry. For the synthesis of this compound, this would ideally involve the direct conversion of L-glutamic acid to the target molecule in one pot.
Enzymatic catalysis offers a promising avenue for green synthesis. The use of immobilized enzymes can facilitate easier separation and reuse of the catalyst. For instance, immobilized E. coli cells with γ-glutamyltranspeptidase (GGT) activity have been used to synthesize theanine (an ethyl amide of glutamic acid) from glutamic acid γ-methyl ester. researchgate.net This demonstrates the potential for using similar enzymatic systems for the synthesis of the methyl amide. The reaction conditions for such enzymatic processes are typically mild (e.g., pH 10 and 45-50°C), reducing energy consumption and waste generation. researchgate.net
The use of greener reagents is another important aspect. Dimethyl carbonate (DMC) has been explored as a non-toxic alternative to traditional methylating agents like methyl halides and dimethyl sulfate. rsc.org While not a single-step process for the target molecule, the use of DMC for the esterification of glutamic acid would be a step towards a more environmentally benign synthesis.
Catalytic methods that avoid stoichiometric reagents are also desirable. While acid catalysis is common for esterification, research into solid acid catalysts could offer advantages in terms of catalyst separation and reuse.
Derivatization Strategies
The chemical structure of this compound, a derivative of the amino acid glutamine, presents multiple reactive sites that allow for a variety of derivatization strategies. The primary locations for chemical modification are the α-amino group, the amide group in the side chain, and the methyl ester functionality. These modifications are crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science.
Modification of Amino Functional Groups
The two amino groups in this compound, the α-amino group and the amide, exhibit different reactivities, allowing for selective modifications.
N-Acylation: The α-amino group can be readily acylated using various acylating agents such as acyl chlorides and anhydrides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. For instance, N-acetylation can be achieved using acetyl chloride in a suitable solvent. These N-acyl derivatives are important intermediates in peptide synthesis and for the development of pharmacologically active molecules.
N-Alkylation: The α-amino group can also undergo N-alkylation with alkyl halides. The reaction of α-amino methyl esters with aldehydes via reductive amination, using a reducing agent like sodium borohydride (NaBH₄), is a common method for introducing alkyl groups. This method has been successfully applied to a range of α-amino methyl esters, yielding N-alkylated products in moderate to good yields chimia.ch. The use of protecting groups can be employed to achieve selective alkylation of the α-amino group over the amide nitrogen.
| Reagent Class | Specific Reagent Example | Functional Group Modified | Resulting Product Class |
| Acyl Halides | Acetyl Chloride | α-Amino group | N-Acetyl-amino ester |
| Aldehydes (Reductive Amination) | Benzaldehyde | α-Amino group | N-Benzyl-amino ester |
Ester Group Transformations
The methyl ester group of this compound is susceptible to nucleophilic attack, enabling transformations such as hydrolysis and transesterification.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process, and using a large excess of water drives the equilibrium towards the formation of the carboxylic acid commonorganicchemistry.com. Basic hydrolysis, or saponification, is an irreversible process that involves the use of a base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as methanol or THF commonorganicchemistry.com. Enzymatic hydrolysis offers a milder and more selective alternative nih.gov.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst masterorganicchemistry.comorganic-chemistry.org. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst will yield the corresponding ethyl ester. This reaction is typically driven to completion by using the alcohol reactant as the solvent.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2,5-diamino-5-oxopentanoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H₂O/MeOH | Sodium 2,5-diamino-5-oxopentanoate |
| Transesterification | R'OH, H⁺ or Base | Alkyl 2,5-diamino-5-oxopentanoate |
Chemical Reactivity and Reaction Mechanisms
The functional groups present in this compound dictate its chemical reactivity, making it a versatile substrate for various chemical transformations.
Oxidation Reactions and Derived Products
While the amino groups can be susceptible to oxidation, a common and synthetically useful oxidation reaction for derivatives of this compound involves the oxidation of a primary alcohol, which can be obtained from the reduction of the ester group. Mild oxidation methods like the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, can convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid organic-chemistry.orgchemistrysteps.comwikipedia.org. This two-step sequence of reduction followed by oxidation provides a pathway to aldehyde derivatives of the parent amino acid ester.
Reduction Reactions and Derived Products
The ester functionality of this compound can be reduced to a primary alcohol.
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols reddit.comchemistrysteps.commasterorganicchemistry.com. The reaction is typically carried out in an anhydrous ethereal solvent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes and ketones reddit.compharmaguideline.com.
Catalytic Hydrogenation: An alternative, greener approach to the reduction of amino acids and their esters is catalytic hydrogenation shokubai.orgrsc.orgumaine.edu. This method often employs heterogeneous catalysts, such as Rh-MoOx/SiO₂, and can provide the corresponding amino alcohols with high yields and selectivity, often with retention of stereochemistry shokubai.orgrsc.org. This method is advantageous as it avoids the use of stoichiometric and hazardous metal hydrides.
| Reducing Agent | Functional Group Reduced | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Methyl Ester | (S)-2,5-diamino-5-oxopentan-1-ol |
| Catalytic Hydrogenation (e.g., Rh-MoOx/SiO₂) | Methyl Ester | (S)-2,5-diamino-5-oxopentan-1-ol |
Substitution Reactions with Electrophiles
The nucleophilic nitrogen atoms of the amino and amide groups can react with a variety of electrophiles. As discussed in the derivatization section, N-acylation and N-alkylation are common examples of electrophilic substitution at the nitrogen atom. Other electrophiles, such as sulfonyl chlorides, can also react with the amino group to form sulfonamides. The reactivity of the α-amino group is generally higher than that of the amide nitrogen, allowing for selective reactions under controlled conditions.
Peptide Bond Formation
The formation of a peptide bond is a crucial chemical transformation involving this compound, a derivative of the amino acid glutamine. In this reaction, the α-amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. This process is fundamental in the stepwise synthesis of peptides both in solution and on solid-phase supports.
The efficiency and success of peptide bond formation are highly dependent on the choice of coupling reagents and the protection strategy for the reacting amino acids. The methyl ester group on this compound serves as a protecting group for the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions.
Detailed research findings have demonstrated various methodologies for the synthesis of dipeptides containing L-glutamine residues, which are directly applicable to its methyl ester derivative. One established method involves the reaction of an N-protected amino acid with unprotected L-glutamine in the presence of a weak base, utilizing an active ester intermediate for the peptide bond formation. For instance, N-protected amino acids or peptides can be activated with reagents like N-hydroxysuccinimide and a condensing agent such as dicyclohexylcarbodiimide (DCC).
A specific example from the literature, although using the closely related L-glutamine, outlines a process for preparing L-glutamine dipeptides. This involves the condensation of a phthaloyl-protected amino acid with L-glutamine, followed by the removal of the phthaloyl protecting group using hydrazine hydrate google.com. Another approach mentioned involves the use of N-Cbz-L-alanine, which is condensed with L-glutamine-γ-methyl ester using DCC as the coupling agent google.com.
A general procedure for the synthesis of a dipeptide methyl ester, such as Boc-Leu-Gly-OMe, provides insight into the typical reaction conditions. This synthesis involves dissolving the hydrochloride salt of the amino acid methyl ester (in this case, glycine methyl ester) in a solvent mixture like dichloromethane and dimethylformamide. A base, such as N-ethylmorpholine, is added to neutralize the salt. The N-protected amino acid (Boc-Leucine) is then introduced, followed by the addition of a coupling reagent, such as dicyclohexylcarbodiimide, and an additive like 1-hydroxybenzotriazole to suppress side reactions and reduce racemization. The reaction is typically carried out at a low temperature initially (e.g., 0°C) and then allowed to proceed at room temperature for several hours.
The following interactive data table summarizes representative conditions for the formation of a peptide bond with an amino acid methyl ester, which are analogous to reactions involving this compound.
| Reactant 1 (N-Protected Amino Acid) | Reactant 2 (Amino Acid Methyl Ester) | Coupling Reagent(s) | Base | Solvent(s) | Temperature | Reaction Time |
| Boc-Leucine | Glycine methyl ester hydrochloride | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | N-Ethylmorpholine | Dichloromethane, Dimethylformamide | 0°C to Room Temp. | 5.75 hours |
| Phthaloyl-amino acid | L-Glutamine | Not specified | Weak base | Not specified | Not specified | Not specified |
| N-Cbz-L-alanine | L-Glutamine-γ-methyl ester | Dicyclohexylcarbodiimide (DCC) | Not specified | Not specified | Not specified | Not specified |
Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of Methyl 2,5-diamino-5-oxopentanoate, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon atoms within the molecule. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, typical predicted values offer a reliable fingerprint for the compound. Some suppliers indicate that the purity of their product is confirmed by NMR to be ≥98%. americanchemicalsuppliers.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H (α-amino) | ~8.2 | Broad Singlet | - |
| H (α-carbon) | ~4.0 | Triplet | ~6.5 |
| H (methyl ester) | ~3.7 | Singlet | - |
| H (γ-methylene) | ~2.4 | Multiplet | - |
| H (β-methylene) | ~2.1 | Multiplet | - |
| H (amide) | ~7.5, ~6.9 | Singlet, Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom | Chemical Shift (ppm) |
| C (carbonyl, amide) | ~175 |
| C (carbonyl, ester) | ~172 |
| C (α-carbon) | ~53 |
| C (methyl ester) | ~52 |
| C (γ-carbon) | ~31 |
| C (β-carbon) | ~27 |
Mass Spectrometry (MS) Applications (LC-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the molecular weight and fragmentation pattern of this compound. The exact mass of the hydrochloride salt of the (S)-enantiomer is 196.061462 amu, while the (R)-enantiomer has an exact mass of 196.06100 amu. echemi.comechemi.com This high-resolution mass data is crucial for unambiguous identification. The fragmentation pattern observed in the mass spectrum provides further structural confirmation by revealing characteristic losses of functional groups.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the various bond vibrations within the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine & amide) | 3400-3200 | Strong, Broad |
| C-H Stretch (alkane) | 3000-2850 | Medium |
| C=O Stretch (ester) | ~1740 | Strong |
| C=O Stretch (amide I) | ~1680 | Strong |
| N-H Bend (amine & amide II) | 1650-1550 | Medium |
| C-O Stretch (ester) | 1300-1100 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are vital for separating this compound from impurities and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is routinely used to determine the purity of the compound and to quantify its presence. Chiral HPLC methods are particularly important for separating the (S) and (R) enantiomers, which is critical in pharmaceutical applications. For instance, ethanol (B145695)/water (3:1) has been identified as an effective solvent system for crystallization to achieve high purity (>99.5% by HPLC). evitachem.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These improvements are due to the use of smaller stationary phase particles (typically sub-2 µm). UPLC is increasingly being adopted for the purity assessment and quantification of this compound, providing more detailed and rapid analytical results.
Chiral Separation Techniques for Enantiomers
The presence of a chiral center at the alpha-carbon (C2) means that this compound can exist as two non-superimposable mirror images, the L- and D-enantiomers. As biological systems often exhibit high stereoselectivity, the ability to separate and quantify these enantiomers is of paramount importance. nih.gov High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. yakhak.org
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of amino acids and their derivatives. yakhak.org
For instance, the separation of acetyl-glutamine enantiomers, structurally similar to the title compound, has been successfully achieved using an amylose-based Chiralpak AD-H column. nih.gov Similarly, underivatized glutamine enantiomers have been resolved on macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., Astec CHIROBIOTIC T). sigmaaldrich.comsigmaaldrich.com These columns are advantageous as they can operate in various mobile phase modes, including reversed-phase, which is compatible with polar analytes like amino acid esters. sigmaaldrich.comsigmaaldrich.com
Derivatization of the amino group, for example with 9-fluorenylmethoxycarbonyl chloride (FMOC), can also be employed to enhance chromatographic separation and detection. The HPLC analysis of FMOC-glutamine enantiomers has been demonstrated on an Astec® CHIROBIOTIC® T column, providing baseline separation. sigmaaldrich.com Another approach involves the use of ligand-exchange chromatography, where a chiral ligand is part of the CSP, or as an additive to the mobile phase, often in the presence of a metal ion like copper(II). A study on the preparation of radiolabeled L-glutamine confirmed its optical purity using a Chirex 3126 (D)-penicillamine column, which operates on this principle. snmjournals.org
The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol or 2-propanol are used in normal-phase chromatography. nih.gov For reversed-phase applications on columns like CHIROBIOTIC T, aqueous buffers (e.g., ammonium (B1175870) acetate) mixed with methanol (B129727) or acetonitrile (B52724) are common. sigmaaldrich.comsigmaaldrich.com The detection of the separated enantiomers is commonly performed using ultraviolet (UV) detectors. sigmaaldrich.com
Table 1: HPLC Conditions for Chiral Separation of Glutamine and its Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| FMOC-Glutamine Enantiomers | Astec® CHIROBIOTIC® T (5 µm, 25 cm x 4.6 mm) | Methanol / 20 mM Ammonium Acetate, pH 4.1 (40:60 v/v) | 1.0 mL/min | UV at 260 nm | sigmaaldrich.com |
| Acetyl-Glutamine Enantiomers | Chiralpak AD-H (5 µm, 250 mm x 4.6 mm) | n-Hexane (0.1% Acetic Acid) / Ethanol (75:25 v/v) | 0.6 mL/min | MS (ESI, negative ion) | nih.gov |
| DL-Glutamine (underivatized) | Astec® CHIROBIOTIC® T | Methanol / Acetonitrile / Acetic Acid / TEA (50:50:0.03:0.02) | 1.0 mL/min | Not Specified | sigmaaldrich.com |
| L-[5-11C]-Glutamine | Chirex 3126 (D)-penicillamine (250 x 4.6 mm) | 2 mM CuSO₄ | 1.0 mL/min | UV at 254 nm & Radiometric | snmjournals.org |
Biological and Biochemical Research Applications Non Human and Non Clinical
Enzymatic Interactions and Substrate Specificity
The modification of the carboxyl group of L-glutamine to a methyl ester influences its interaction with enzymes, making it a subject of interest for studying enzyme specificity and reaction mechanisms.
While the methyl ester group typically requires hydrolysis to yield L-glutamine for full biological activity, the compound itself can serve as a substrate for certain enzymes. For instance, research has explored its use in enzymatic production processes. One study focused on the synthesis of L-alanyl-L-glutamine using a recombinant Escherichia coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis. nih.gov In this process, L-alanine methyl ester and L-glutamine were used as substrates, highlighting the utility of amino acid esters in enzymatic peptide synthesis. nih.gov
The enzymatic and metabolic pathways that utilize L-glutamine have the potential to interact with its methyl ester derivative. This characteristic is particularly useful in studies where a controlled and timed release of glutamine is necessary to investigate glutamine-dependent processes.
Derivatives of L-glutamine, including its esters, have been investigated as inhibitors of enzymes involved in glutamine metabolism. Research has shown that Nγ-alkyl derivatives of L-glutamine can inhibit enzymes like glutaminase (B10826351) and γ-glutamyl transpeptidase. Although specific inhibitory constants for methyl 2,5-diamino-5-oxopentanoate are not extensively detailed in the provided context, the general principle suggests its potential role in modulating metabolic pathways that rely on glutamine.
The study of such inhibitions provides valuable mechanistic insights into enzyme function. By observing how the presence of the methyl ester affects enzyme activity, researchers can deduce information about the enzyme's active site and catalytic mechanism.
D-amino acid oxidase (DAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids. nih.govmedchemexpress.com In various organisms, from microorganisms to vertebrates, DAO plays a role in the catabolism of D-amino acids. nih.gov While the primary focus is often on naturally occurring D-amino acids like D-serine, studies with synthetic D-enantiomers can elucidate the substrate specificity and mechanism of this enzyme.
The D-enantiomer of this compound, (R)-Methyl 2,5-diamino-5-oxopentanoate, serves as a potential substrate for DAO. bldpharm.comsigmaaldrich.com The enzyme D-glutaminase, for example, acts on D-glutamine to produce D-glutamate and ammonia (B1221849), participating in D-glutamine and D-glutamate metabolism. wikipedia.org Investigating the interaction of D-glutamine methyl ester with DAO could provide insights into how the enzyme recognizes and processes D-amino acids with modified carboxyl groups.
Table 1: Enantiomers of this compound
| Enantiomer | Common Name | CAS Number | Key Research Area |
| (S)-Methyl 2,5-diamino-5-oxopentanoate | L-Glutamine methyl ester | 32668-14-7 | Substrate in enzymatic synthesis, enzyme inhibition studies. cymitquimica.com |
| (R)-Methyl 2,5-diamino-5-oxopentanoate | D-Glutamine methyl ester | 108258-30-6 | Potential substrate for D-amino acid oxidase studies. bldpharm.com |
Involvement in Metabolic Pathways (Non-Human Organisms)
The metabolic fate of this compound and its parent compound, glutamine, is crucial in various non-human organisms, particularly in the context of microbial metabolism and nitrogen assimilation.
L-glutamine plays a significant role in regulating the metabolism of other amino acids by intestinal bacteria. nih.gov Studies on mixed bacterial cultures from the jejunum and ileum of pigs have shown that the addition of L-glutamine influences the utilization of several other amino acids. nih.gov For instance, it reduces the net utilization of asparagine and, in a concentration-dependent manner, decreases the use of lysine, leucine, valine, ornithine, and serine. nih.gov This suggests that glutamine can modulate the metabolic activities of gut microbiota.
In the context of specific bacterial species, glutaminases in Bacillus subtilis are involved in the deamination of glutamine to glutamate (B1630785). ebi.ac.uk Furthermore, an E. coli strain overexpressing an α-amino acid ester acyltransferase has been utilized for the enzymatic production of L-alanyl-L-glutamine, demonstrating the integration of amino acid esters into microbial metabolic engineering. nih.gov
Table 2: Effect of L-Glutamine on Amino Acid Utilization by Porcine Jejunal and Ileal Mixed Bacteria
| Amino Acid | Effect of Glutamine Addition | Bacterial Population |
| Asparagine | Reduced net utilization | Jejunal and Ileal |
| Lysine | Decreased net utilization | Jejunal or Ileal |
| Leucine | Decreased net utilization | Jejunal or Ileal |
| Valine | Decreased net utilization | Jejunal or Ileal |
| Ornithine | Decreased net utilization | Jejunal or Ileal |
| Serine | Decreased net utilization | Jejunal or Ileal |
Glutamine synthetase is a key enzyme in nitrogen metabolism, responsible for assimilating ammonium (B1175870) into amino acids. nih.gov This process is fundamental for the incorporation of nitrogen into essential biomolecules in all organisms. nih.gov In bacteria and plants, the assimilation of nitrogen involves both glutamine synthetase and glutamate synthase. youtube.com
In ruminal bacteria, ammonia is incorporated into α-ketoglutarate to form glutamate and glutamine, which then act as nitrogen donors for the synthesis of other nitrogenous compounds. researchgate.net The enzymes glutamate dehydrogenase, glutamine synthetase, and glutamate synthase are central to this ammonia assimilation network. researchgate.net
The photosynthetic diazotroph Rhodopseudomonas palustris possesses multiple glutamine synthetases and regulates nitrogen fixation in response to ammonium availability. nih.gov In this bacterium, GlnA1 is the primary glutamine synthetase for ammonium assimilation and plays a crucial role in regulating the expression of the iron-only nitrogenase. nih.gov This highlights the intricate control mechanisms governing nitrogen metabolism in microorganisms, where glutamine and its synthesizing enzymes are central.
Conversion to Metabolites in Biochemical Cycles
This compound, also known as L-glutamine methyl ester, serves as a derivative of the naturally occurring amino acid L-glutamine. In biological systems, the primary metabolic conversion of this compound involves the hydrolysis of its methyl ester group to yield L-glutamine and methanol (B129727). This reaction can be catalyzed by various proteases and specific glutaminases. Once formed, L-glutamine is a key player in numerous metabolic pathways.
In the mitochondrial matrix, L-glutamine undergoes catabolism. The initial step, regulated by glutaminase, involves the removal of the amido group from glutamine, which results in the formation of glutamate and an ammonia molecule. openaccessjournals.com Subsequently, the enzyme glutamate dehydrogenase facilitates the removal of the α-amino group from glutamate, producing α-ketoglutarate and a second molecule of ammonia. openaccessjournals.com The α-ketoglutarate then enters the citric acid cycle (TCA cycle), a central pathway for energy production and the synthesis of various biosynthetic intermediates. openaccessjournals.com
The amido group of glutamine is also a crucial nitrogen donor in the de novo biosynthesis of purines and pyrimidines, as well as in the formation of activated sugars. openaccessjournals.comfrontiersin.org This highlights the integral role of L-glutamine, and by extension its methyl ester precursor, in cellular nitrogen and carbon metabolism. The enzymatic conversion of this compound to L-glutamine allows for its participation in these fundamental biochemical cycles.
Table 1: Key Enzymes in the Metabolism of this compound and its Metabolite L-Glutamine
| Enzyme | Substrate | Product(s) | Metabolic Pathway |
| Proteases/Esterases | This compound | L-Glutamine, Methanol | Initial Hydrolysis |
| Glutaminase | L-Glutamine | L-Glutamate, Ammonia | Amino Acid Catabolism |
| Glutamate Dehydrogenase | L-Glutamate | α-Ketoglutarate, Ammonia | Amino Acid Catabolism, TCA Cycle Entry |
| Glutamine-dependent synthetases | L-Glutamine | Glutamate, various nitrogen-containing compounds | Biosynthesis (e.g., nucleotides) frontiersin.org |
Bioconversion and Biotechnological Processes
In the realm of biotechnology, derivatives of amino acids, including this compound, are of interest for various applications. While direct large-scale bioconversion of this compound is not widely documented, related processes highlight the potential utility of amino acid esters in biotechnological production.
A notable example is the enzymatic production of the dipeptide L-alanyl-L-glutamine. This process utilizes L-alanine methyl ester and L-glutamine as substrates in a reaction catalyzed by α-amino acid ester acyltransferase. nih.gov In a study, recombinant E. coli overexpressing this enzyme from Sphingobacterium siyangensis was used for the efficient synthesis of L-alanyl-L-glutamine. nih.gov This demonstrates the principle of using amino acid esters as activated precursors for the synthesis of more complex molecules like dipeptides, which can have improved stability and solubility for applications in cell culture media. openaccessjournals.comnih.gov
Furthermore, L-glutamine itself is a significant product of industrial fermentation, primarily using strains of Corynebacterium glutamicum. researchgate.netnih.gov The biotechnological production of L-glutamine and its derivatives is driven by their use in pharmaceuticals, as a component of cell culture media for the production of therapeutic proteins, and in the food industry. openaccessjournals.com The use of modified amino acids, such as esters, can be a strategic approach to overcome challenges in these processes, such as solubility or to control reaction thermodynamics.
Table 2: Examples of Biotechnological Processes Involving Amino Acids and Their Derivatives
| Process | Key Enzyme/Organism | Substrates | Product | Application |
| L-alanyl-L-glutamine synthesis | α-amino acid ester acyltransferase (Sphingobacterium siyangensis) in E. coli | L-alanine methyl ester, L-glutamine | L-alanyl-L-glutamine | Component of cell culture media nih.gov |
| L-glutamine production | Fermentation with Corynebacterium glutamicum | Sugars, ammonia | L-glutamine | Pharmaceuticals, cell culture, food industry researchgate.netnih.gov |
Stereochemical Importance in Biological Activity
The stereochemistry of amino acids and their derivatives is of paramount importance for their biological activity, as interactions with enzymes and receptors are highly specific. This compound exists as two enantiomers: (S)-Methyl 2,5-diamino-5-oxopentanoate (the L-form) and (R)-Methyl 2,5-diamino-5-oxopentanoate (the D-form). sigmaaldrich.comnih.govnih.gov
While direct comparative studies on the biological activity of the enantiomers of this compound are not extensively detailed in the reviewed literature, the critical role of stereochemistry can be inferred from related compounds. For instance, research on the stereospecific synthesis of alpha-methyl-L-glutamine by the enzyme glutamine synthetase underscores the enzyme's strict stereoselectivity. nih.gov This enzyme, crucial for glutamine metabolism, acts specifically on the L-enantiomer of its substrates.
This high degree of stereospecificity is a general principle in biochemistry, where the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to the active site of an enzyme or a receptor. It is therefore highly probable that the (S)- and (R)- enantiomers of this compound would exhibit different rates of enzymatic hydrolysis and subsequent metabolic processing. The naturally occurring L-form ((S)-enantiomer) would be expected to be the preferred substrate for enzymes that recognize L-glutamine. Any biological effects of the D-form would likely arise from different metabolic pathways or interactions.
Applications in Materials Science and Medicinal Chemistry Research Non Clinical
Building Block for Organic Synthesis
Methyl 2,5-diamino-5-oxopentanoate, also known by its synonym L-Glutamine methyl ester hydrochloride, serves as a fundamental building block in the intricate field of organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for the construction of diverse and complex molecular architectures. The compound is commercially available from various chemical suppliers, often as the hydrochloride salt, which enhances its stability and handling properties. rsc.orgnih.govbldpharm.combldpharm.combldpharm.comsigmaaldrich.comsimsonpharma.com
| Property | Value |
|---|---|
| Molecular Formula | C6H13ClN2O3 |
| Molecular Weight | 196.63 g/mol |
| Boiling Point | 344.6°C at 760 mmHg |
| Flash Point | 199°C |
| Density | 1.178 g/cm³ |
The strategic importance of this compound lies in its role as an intermediate in the synthesis of complex organic molecules. Its ester and amino functionalities provide handles for a variety of chemical transformations, enabling chemists to build upon its scaffold to create larger and more elaborate structures. For instance, it is a key component in the synthesis of various bioactive molecules and pharmaceutical intermediates. Research has demonstrated its use in the preparation of derivatives with potential applications in treating metabolic disorders. The ability to selectively modify different parts of the molecule allows for the generation of a library of compounds for further investigation.
A significant application of glutamine derivatives, including this compound, is in the synthesis of aminoglutarimide moieties. Research has shown that L-glutamine can be chemically transformed into α-amino glutarimide (B196013) through processes such as autoclaving. researchgate.net This transformation involves the cyclization of the glutamine side chain. The resulting glutarimide structure is a key component in a number of pharmacologically active compounds. This conversion highlights the potential of this compound as a readily available precursor for this important class of heterocyclic compounds.
Role in Peptide Chemistry and Synthesis of Peptides
In the realm of peptide chemistry, amino acid esters like this compound are indispensable. nih.govresearchgate.net Peptides are chains of amino acids linked by peptide bonds, and their synthesis requires the precise and controlled formation of these bonds. The methyl ester group in this compound serves as a protecting group for the carboxylic acid functionality of the glutamine residue. masterorganicchemistry.com
This protection is crucial during peptide synthesis to prevent unwanted side reactions. wikipedia.org In solid-phase peptide synthesis (SPPS), a widely used technique, the amino acid is attached to a solid support, and the peptide chain is built step-by-step. nih.govresearchgate.net The use of the methyl ester allows for the selective activation of the amino group for coupling with the next amino acid in the sequence. After the desired peptide chain is assembled, the methyl ester can be cleaved to reveal the free carboxylic acid. The synthesis of glutamic acid and glutamine-containing peptides has been explored for various applications, including the development of protease inhibitors. nih.gov
Development of Novel Chemical Entities
The quest for new therapeutic agents often begins with the synthesis of novel chemical entities. This compound and its derivatives have been utilized as starting materials in the development of such compounds. For example, researchers have synthesized novel L-iso-glutamine derivatives with the aim of discovering new antitumor agents. researchgate.netresearchgate.net These studies involve the chemical modification of the glutamine backbone to create new molecules with potentially enhanced biological activity. The synthesis of tryptamine (B22526) derivatives incorporating moieties derived from amino acids also represents a strategy for generating new compounds with potential anticancer properties. mdpi.com
Research into Green Solvents and Process Chemistry
In recent years, the principles of green chemistry have become increasingly important in chemical research and industry, focusing on the development of more sustainable chemical processes. rsc.org One area of active research is the replacement of conventional, often toxic, polar aprotic solvents with more environmentally benign alternatives. A derivative of the target compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is commercially known as PolarClean, has garnered significant attention as a potential green solvent. rsc.org
Theoretical and Computational Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools to explore the dynamic behavior and interaction of Methyl 2,5-diamino-5-oxopentanoate with its environment. While specific simulation studies exclusively focused on this compound are not extensively documented in public literature, the methodologies are well-established for similar glutamine derivatives. nih.govnih.gov These studies often involve creating a computational model of the molecule and simulating its behavior under various conditions.
Molecular docking, a key simulation technique, is frequently used to predict the binding orientation of a molecule to a target protein. nih.gov For a compound like this compound, docking studies could elucidate its interaction with enzyme active sites, such as those of glutaminases or peptide synthetases. nih.gov Such simulations can predict binding affinities and key intermolecular interactions, like hydrogen bonds and van der Waals forces, which are crucial for understanding its biological activity. acs.org
The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with a target enzyme.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Glutamine Synthetase | -7.8 | GLN 54, LYS 179 | Hydrogen Bond, van der Waals |
| Peptide Transporter | -6.5 | ASP 121, ARG 282 | Electrostatic, Hydrogen Bond |
This table is illustrative and based on typical data from molecular docking studies of similar molecules.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure, geometry, and energetic properties of this compound. Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly employed for such analyses of related molecules. nih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP).
The MEP map, for instance, can highlight the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atoms of the amino groups would be expected to be electron-rich, while the hydrogen atoms of the amino groups would be electron-deficient.
Below is a table summarizing typical quantum chemical data that could be calculated for this compound, based on studies of similar compounds. nih.gov
| Computational Method | Basis Set | Calculated Property | Predicted Value |
| DFT (B3LYP) | 6-31G(d,p) | Dipole Moment | ~3.5 D |
| DFT (B3LYP) | 6-31G(d,p) | HOMO-LUMO Gap | ~5.8 eV |
| Hartree-Fock | 6-31G(d) | Total Energy | - |
This table is illustrative and presents the types of data obtained from quantum chemical calculations.
Structure-Reactivity Relationship Predictions
The structural features of this compound, such as the presence of two amino groups and an ester functional group, are central to its reactivity. cymitquimica.com Structure-reactivity relationship studies, often supported by computational data, aim to predict how these features influence its chemical behavior. mdpi.com
The primary amine at the C2 position and the amide at the C5 position exhibit different nucleophilic characteristics, which can be quantified through quantum chemical calculations of atomic charges and frontier molecular orbitals. The ester group is susceptible to hydrolysis, a reaction whose barrier height can be computationally modeled. The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of more complex molecules. cymitquimica.com
| Structural Feature | Predicted Reactivity | Potential Application |
| α-Amino Group (C2) | Nucleophilic, site for acylation | Peptide bond formation |
| Amide Group (C5) | Potential for hydrolysis, hydrogen bonding | Interaction with biological targets |
| Methyl Ester Group | Susceptible to hydrolysis | Pro-drug design, modification of solubility |
Stereochemical Analysis and Conformational Studies
The stereochemistry of this compound, specifically the (S)-configuration at the α-carbon, is crucial for its biological recognition and activity. cymitquimica.com Conformational analysis, which investigates the different spatial arrangements of the atoms in a molecule, is essential for understanding its three-dimensional structure and how it interacts with other molecules. rsc.org
The preferred conformations are often a result of a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds between the amino and carbonyl groups.
| Dihedral Angle | Predicted Stable Conformation (degrees) | Energy (kcal/mol) |
| N-Cα-Cβ-Cγ | -60, 180, 60 | Varies |
| Cα-Cβ-Cγ-Cδ | 180 | Lowest Energy |
This table is illustrative and shows the type of data generated from conformational analysis.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The efficient and selective synthesis of amino acid derivatives is a cornerstone of medicinal chemistry and chemical biology. Future research into Methyl 2,5-diamino-5-oxopentanoate is likely to focus on developing novel, more efficient, and environmentally benign synthetic strategies. Current methods for synthesizing amino acid methyl esters often involve reagents like thionyl chloride or require harsh conditions, which can lead to undesirable side reactions and waste disposal issues. nih.gov
Emerging methodologies that could be applied and optimized for this specific compound include:
Acid-Assisted Reactions with Green Reagents: A novel approach utilizing dimethyl carbonate (DMC) in the presence of an acid catalyst has shown great promise for the O-methylation of various amino acids with high conversion rates and yields. rsc.orgrsc.org This method is advantageous due to the low cost and sustainability of DMC. rsc.orgrsc.org Future work could focus on adapting this system for the specific synthesis of this compound, potentially offering a more eco-friendly and efficient route. rsc.orgrsc.org
Trimethylchlorosilane-Mediated Esterification: The use of trimethylchlorosilane in methanol (B129727) at room temperature provides a mild and convenient method for the preparation of amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov This approach is compatible with a range of natural amino acids and avoids the harsh conditions of traditional methods. nih.gov Further investigation could refine this protocol to maximize the yield and purity of this compound hydrochloride. nih.govnih.gov
Enzyme-Mediated Synthesis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. chemscene.com Exploring enzymatic routes, such as those employing lipases or proteases, for the esterification of glutamine could provide an elegant and highly specific method for producing the desired methyl ester.
The development of these novel synthetic routes will be crucial for making this compound more accessible for further research and potential applications.
| Synthetic Method | Key Reagents/Conditions | Potential Advantages | Relevant Research Findings |
| Acid-Assisted Methylation | Dimethyl Carbonate (DMC), Acid Catalyst | Sustainable, cost-effective, high conversion | Achieved >99% conversion and yields for various amino acids. rsc.orgrsc.org |
| Silane-Mediated Esterification | Trimethylchlorosilane, Methanol | Mild conditions, good to excellent yields | Proven effective for a series of amino acid methyl ester hydrochlorides. nih.gov |
| Chemoenzymatic Synthesis | Lipases or Proteases | High selectivity, mild reaction conditions | A recognized strategy for specialty chemical synthesis. chemscene.com |
Investigation of Undiscovered Biochemical Roles (Non-Human)
Glutamine is a central player in the metabolism of virtually all organisms, serving as a key nitrogen donor and a substrate for energy production. nih.govmdpi.com Its methyl ester, this compound, is expected to interact with or influence these fundamental pathways, presenting a rich area for biochemical investigation in non-human systems.
Future research could explore:
Nitrogen Metabolism in Plants and Microorganisms: L-γ-Methyleneglutamine, a related natural product, plays a significant role in nitrogen transport in certain plants. nih.gov It is plausible that this compound could serve as a unique probe or substrate to study the enzymes and transport systems involved in nitrogen assimilation and translocation in various plant and microbial species. mdpi.com
Modulation of Glutamine-Dependent Pathways: In many organisms, glutamine is a critical nutrient. nih.gov Investigating how this compound affects glutamine-dependent enzymes, such as glutamine synthetase and glutaminase (B10826351), in different non-human species could reveal novel regulatory mechanisms or species-specific metabolic vulnerabilities. mdpi.com
Role as a Signaling Molecule: Amino acids and their derivatives can act as signaling molecules in various biological processes. Research could be directed towards determining if this compound has any signaling roles in organisms, perhaps in response to nutrient availability or environmental stress.
These investigations will not only expand our fundamental understanding of biochemistry but could also have implications for agriculture and biotechnology.
Advanced Applications in Chemical Biology
Chemical biology utilizes small molecules to probe and manipulate biological systems. This compound and its derivatives hold significant promise as tools in this field.
Potential advanced applications include:
Probes for Studying Enzyme Mechanisms: As an analog of glutamine, this compound can be used to study the active sites and catalytic mechanisms of glutamine-utilizing enzymes. chemscene.com By comparing the binding and processing of the methyl ester to that of the natural substrate, researchers can gain insights into enzyme specificity and function.
Inhibitors of Metabolic Pathways: Glutamine metabolism is a hallmark of many diseases, including cancer. nih.govnih.gov Derivatives of this compound could be synthesized and screened for their ability to inhibit key enzymes in glutaminolysis, such as glutaminase. nih.gov This could lead to the discovery of new therapeutic leads.
Development of Targeted Drug Conjugates: The amino and ester functionalities of the molecule provide handles for chemical modification. It could be conjugated to fluorescent dyes, affinity tags, or cytotoxic agents to create chemical probes for imaging metabolic activity or for targeted drug delivery.
The versatility of this compound makes it a valuable scaffold for the design of new chemical tools to dissect complex biological processes.
Development of High-Throughput Screening Methods for Derivatives
To explore the full potential of this compound derivatives as modulators of biological activity, robust high-throughput screening (HTS) methods are essential. The development of such assays will enable the rapid evaluation of large libraries of related compounds.
Future efforts in this area should focus on:
Fluorescence-Based Enzyme Assays: A coupled enzyme-based fluorescent assay has been successfully developed for screening glutaminase inhibitors. acs.orgacs.orgnih.gov This assay measures the production of glutamate (B1630785), which is then converted to a fluorescent product. acs.orgacs.orgnih.gov This methodology can be adapted to screen for inhibitors of other glutamine-dependent enzymes using libraries of this compound derivatives. acs.orgacs.orgnih.gov
Cell-Based Proliferation Assays: For applications in cancer research, HTS proliferation assays using cancer cell lines that are highly dependent on glutamine metabolism can be employed. acs.org The ability of derivatives to inhibit cell growth would be a primary readout.
Target-Based Screening against Glutamate Dehydrogenase: High-throughput methods have also been used to identify inhibitors of glutamate dehydrogenase (GDH), another key enzyme in amino acid metabolism. nih.gov Given the metabolic link between glutamine and glutamate, screening against GDH would be a logical extension. nih.gov
The implementation of these HTS platforms will accelerate the discovery of bioactive derivatives of this compound with potential applications in medicine and biotechnology.
| Screening Method | Target | Principle | Example Application |
| Fluorescence-Based Assay | Glutaminase (GLS) | Coupled enzyme reaction leading to a fluorescent product. acs.orgacs.orgnih.gov | Screening for novel inhibitors of glutamine metabolism. acs.orgacs.orgnih.gov |
| Cell Proliferation Assay | Cancer Cell Lines | Measurement of cell viability/growth inhibition. acs.org | Identifying compounds with anti-cancer activity. nih.gov |
| GDH Inhibition Assay | Glutamate Dehydrogenase (GDH) | Spectrophotometric or fluorometric measurement of enzyme activity. nih.gov | Discovering modulators of insulin (B600854) secretion or neuronal activity. nih.gov |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Precursor | Protecting Group | Key Reaction Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| L-Glutamic acid | tert-Butyl | Amination/Oxidation | 65–75 | 92–98 | |
| Methyl glutamate | Benzyl | Reductive amination | 55–60 | 85–90 |
Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time shifts >1.5 min indicate enantiomeric impurities .
- NMR Spectroscopy : Analyze and spectra for diagnostic peaks:
- Ester methyl group: δ 3.6–3.8 ppm (), δ 50–55 ppm () .
- Ketone carbonyl: δ 208–210 ppm () .
- Mass Spectrometry : Confirm molecular weight (MW 174.19 g/mol) via ESI-MS in positive ion mode; deviations >0.01 Da suggest impurities .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its biochemical interactions, and what methods are used to resolve enantiomeric discrepancies?
- Methodological Answer :
- Mechanistic Insight : The (R)-enantiomer binds preferentially to enzymes like glutaminase due to complementary hydrogen bonding with active-site residues (e.g., Asn76, Asp102) .
- Resolution Methods :
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer’s ester group .
Q. What strategies can researchers employ to address contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability .
- Step 2 : Validate compound identity and purity via orthogonal methods (HPLC, NMR, X-ray crystallography) .
- Step 3 : Perform dose-response assays (IC or EC) across multiple cell lines to assess consistency .
Q. Table 2: Biological Activity Comparison
| Derivative | Target Enzyme | Reported IC (μM) | Study Conditions | Reference |
|---|---|---|---|---|
| tert-Butyl derivative | Glutaminase | 12.5 ± 1.2 | pH 7.4, 37°C | |
| Hydrochloride salt | Proteasome | 8.3 ± 0.9 | pH 7.0, 25°C |
Q. In designing experiments to study this compound as a potential enzyme inhibitor, what factors should be considered for reliable activity assessment?
- Methodological Answer :
- Substrate Competition : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
- Buffer Compatibility : Avoid phosphate buffers if studying metalloenzymes (e.g., zinc-dependent proteases) due to chelation interference .
- Control Experiments : Include negative controls (DMSO vehicle) and positive controls (known inhibitors like DON for glutaminase) .
Key Considerations for Data Integrity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
